molecular formula C10H20ClN3O2 B6195043 tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride CAS No. 2680539-51-7

tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride

Cat. No.: B6195043
CAS No.: 2680539-51-7
M. Wt: 249.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group, a methylamino group, and a tetrahydropyrazine ring.

Synthetic Routes and Reaction Conditions:

  • Amination and Reduction: The synthesis of this compound often involves amination and reduction steps. Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes amination to introduce the methylamino group[_{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

  • Esterification: The carboxylate group is introduced through esterification, typically using tert-butyl alcohol under acidic conditions[_{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

  • Trityl Protection and Condensation: Trityl protection is applied to protect the amino group during subsequent reactions[_{{{CITATION{{{1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)­amino ...](https://link.springer.com/article/10.1134/S1070428024010160). Finally, condensation reactions are used to form the tetrahydropyrazine ring[{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Derivatives with different functional groups replacing the tert-butyl or carboxylate groups

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • Tert-butyl methyl (2-(methylamino)ethyl)carbamate: Similar structure with variations in the functional groups.

  • N-Boc-N,N-dimethylethylamine: Another compound with a tert-butyl group and amino functionalities.

Uniqueness: Tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2680539-51-7

Molecular Formula

C10H20ClN3O2

Molecular Weight

249.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.